Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with isobutyraldehyde under basic conditions, followed by cyclization and dehydration steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation and recrystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate is unique due to its specific structural features, which include a hept-6-enoate backbone and a propan-2-ylidene group. These features confer distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
826337-65-9 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-propan-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C13H20O3/c1-6-16-13(15)12(14)8-11(10(4)5)7-9(2)3/h2,6-8H2,1,3-5H3 |
InChI Key |
GKTPDGUTWLINBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=C(C)C)CC(=C)C |
Origin of Product |
United States |
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